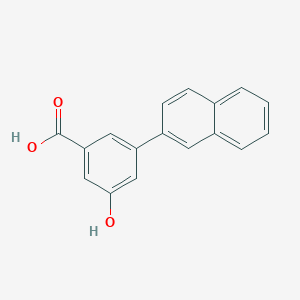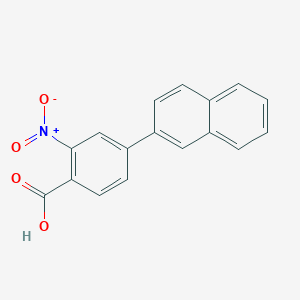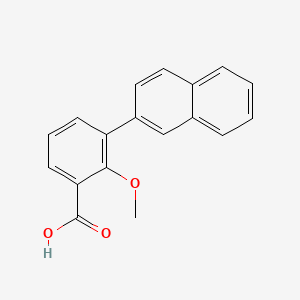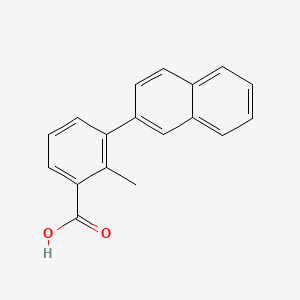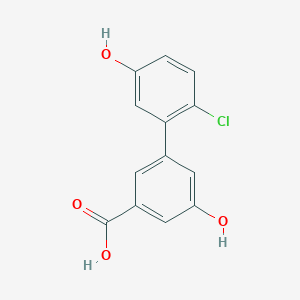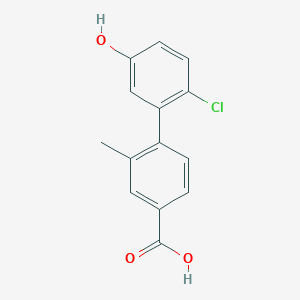
4-(2-Chloro-5-hydroxyphenyl)-3-methylbenzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Chloro-5-hydroxyphenyl)-3-methylbenzoic acid (4-CHPMA) is an organic compound with the molecular formula C10H9ClO3. It is a white crystalline solid that is soluble in organic solvents. 4-CHPMA is a highly versatile and useful compound for many scientific applications, ranging from synthetic organic chemistry to biochemistry and pharmacology.
Wissenschaftliche Forschungsanwendungen
4-(2-Chloro-5-hydroxyphenyl)-3-methylbenzoic acid, 95% is a useful reagent for a variety of scientific applications. It has been used in the synthesis of various pharmaceuticals and other organic compounds. It has also been used in the synthesis of other organic compounds, such as polymers, dyes, and surfactants. In addition, 4-(2-Chloro-5-hydroxyphenyl)-3-methylbenzoic acid, 95% has been used as a reagent for the detection of proteins and other biologically active molecules.
Wirkmechanismus
4-(2-Chloro-5-hydroxyphenyl)-3-methylbenzoic acid, 95% is an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme that catalyzes the hydrolysis of the neurotransmitter acetylcholine, which is responsible for transmitting signals between neurons. 4-(2-Chloro-5-hydroxyphenyl)-3-methylbenzoic acid, 95% inhibits AChE, resulting in an increase in the level of acetylcholine in the synaptic cleft. This leads to an increase in the excitatory signal transmission between neurons, resulting in an increase in the activity of the nervous system.
Biochemical and Physiological Effects
The inhibition of AChE by 4-(2-Chloro-5-hydroxyphenyl)-3-methylbenzoic acid, 95% results in an increase in the level of acetylcholine in the synaptic cleft. This leads to an increase in the excitatory signal transmission between neurons, resulting in an increase in the activity of the nervous system. This can have a variety of effects, including increased alertness, improved memory, and improved motor coordination. In addition, 4-(2-Chloro-5-hydroxyphenyl)-3-methylbenzoic acid, 95% has been found to have anti-inflammatory and antioxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
4-(2-Chloro-5-hydroxyphenyl)-3-methylbenzoic acid, 95% is a relatively inexpensive and readily available reagent, making it a useful tool for a variety of scientific applications. It is also relatively easy to synthesize and purify, making it an attractive choice for laboratory experiments. However, it is important to note that 4-(2-Chloro-5-hydroxyphenyl)-3-methylbenzoic acid, 95% is a potent inhibitor of AChE, and care should be taken when using it in laboratory experiments.
Zukünftige Richtungen
The potential applications of 4-(2-Chloro-5-hydroxyphenyl)-3-methylbenzoic acid, 95% are vast and varied. It has been used in the synthesis of a variety of organic compounds, and its inhibitory effect on AChE has been studied for its potential therapeutic applications. In addition, further research into its anti-inflammatory and antioxidant effects could lead to the development of new drugs. Other potential applications include its use in the synthesis of polymers, dyes, and surfactants, as well as its use in the detection of proteins and other biologically active molecules.
Synthesemethoden
4-(2-Chloro-5-hydroxyphenyl)-3-methylbenzoic acid, 95% can be synthesized from the reaction of 2-chloro-5-hydroxybenzaldehyde and 3-methylbenzoic acid in ethanol. This reaction is typically conducted in the presence of a base such as sodium hydroxide or potassium hydroxide. The resulting product is purified by recrystallization from a suitable solvent such as ethyl acetate.
Eigenschaften
IUPAC Name |
4-(2-chloro-5-hydroxyphenyl)-3-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c1-8-6-9(14(17)18)2-4-11(8)12-7-10(16)3-5-13(12)15/h2-7,16H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXXFOUBTXRNDQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=C(C=CC(=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20690467 |
Source


|
| Record name | 2'-Chloro-5'-hydroxy-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20690467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261898-12-7 |
Source


|
| Record name | 2'-Chloro-5'-hydroxy-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20690467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




